[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride
Beschreibung
[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine trihydrochloride is a chiral amine derivative featuring a piperidine core substituted with a 1-methylpyrazol-4-yl group at the 2-position and a methyl group at the 1-position. Its stereochemistry (2R,3S) is critical for its physicochemical and biological properties. The trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Eigenschaften
IUPAC Name |
[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.3ClH/c1-14-5-3-4-9(6-12)11(14)10-7-13-15(2)8-10;;;/h7-9,11H,3-6,12H2,1-2H3;3*1H/t9-,11+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKDGOVEGJPKG-UJCDWGLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CN(N=C2)C)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CN(N=C2)C)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine
- Molecular Formula : C12H22N4·3HCl
- Molecular Weight : 290.79 g/mol (including trihydrochloride)
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems in the central nervous system (CNS). It is hypothesized to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior.
Pharmacological Effects
- Antidepressant Activity : Studies indicate that the compound may exhibit antidepressant-like effects in animal models. The modulation of serotonergic pathways is thought to play a significant role in these effects.
- Anxiolytic Properties : Preliminary research suggests potential anxiolytic (anti-anxiety) effects, possibly through GABAergic modulation.
- Neuroprotective Effects : There is emerging evidence that the compound may provide neuroprotective benefits in models of neurodegenerative diseases due to its ability to reduce oxidative stress.
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent effect, suggesting potential for therapeutic use in depression.
Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death and increased cell viability. This suggests a protective mechanism against neurotoxic insults.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine | Antidepressant, Anxiolytic | Serotonin/Dopamine modulation |
| Compound A (similar structure) | Antidepressant | Serotonin reuptake inhibition |
| Compound B (different structure) | Anxiolytic | GABA receptor agonism |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
*Calculated based on the molecular formula.
Key Insights from Structural Comparisons
Heterocyclic Substitution
- Pyrazol-4-yl vs. This substitution may influence receptor binding selectivity.
- Pyrazol-4-yl vs. Pyrazol-5-yl : The position of the pyrazole substituent (4 vs. 5) alters steric and electronic interactions. For example, the oxan-based analog in with pyrazol-5-yl shows reduced conformational rigidity compared to the piperidine core.
Core Ring Modifications
- Piperidine vs. Oxan : The piperidine ring in the target compound provides greater flexibility and basicity compared to the oxan (tetrahydrofuran) ring in , which is less basic and more oxygen-polarized.
- Piperidine vs. Cyclopentane : Cyclopentane-based analogs (e.g., ) lack the nitrogen in the ring, reducing basicity but increasing hydrophobicity.
Salt Form and Solubility
- Trihydrochloride vs. Dihydrochloride : The target’s trihydrochloride salt likely offers higher aqueous solubility than dihydrochloride analogs (e.g., ), though it may compromise crystallinity.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the stereochemical configuration and purity of [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine trihydrochloride?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a polar mobile phase (e.g., hexane/isopropanol with 0.1% TFA) to resolve enantiomers. Retention times and peak areas confirm enantiomeric excess (≥98%) .
- NMR Spectroscopy : - and -NMR in DO or DMSO-d can verify stereochemistry via coupling constants (e.g., axial vs. equatorial protons in piperidine) and NOESY correlations .
- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]: calculated 299.15 g/mol) and isotopic patterns to rule out impurities .
Q. How should this compound be stored to maintain stability in aqueous solutions?
- Methodological Answer :
- Store lyophilized solid at -20°C under inert gas (N) to prevent hygroscopic degradation. For solutions, use pH 3–4 buffers (HCl-adjusted) at 4°C for short-term stability (<1 week). Long-term storage requires freeze-drying in aliquots .
Q. What is the synthetic origin of the hydrochloride salt form, and why is it preferred in pharmaceutical research?
- Methodological Answer :
- The trihydrochloride salt forms during final-stage neutralization with HCl in polar solvents (e.g., water/ethanol). Hydrochloride salts enhance aqueous solubility, crystallinity, and bioavailability compared to free bases, critical for in vivo assays .
Advanced Research Questions
Q. How can regioselective functionalization of the piperidine and pyrazole moieties be achieved without compromising stereochemical integrity?
- Methodological Answer :
- Protection/Deprotection Strategy : Use tert-butyl carbamates (Boc) to protect the piperidine amine. Pyrazole N-methylation is performed early to avoid side reactions. Post-functionalization (e.g., Suzuki coupling on pyrazole) requires Pd(PPh) catalysis under anhydrous conditions .
- Example : Boc-protected intermediates (e.g., tert-butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate) enable selective modification of the pyrazole ring .
Q. What experimental designs are optimal for assessing metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Microsomal Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in phosphate buffer (pH 7.4). Monitor parent compound depletion via LC-MS/MS at 0, 5, 15, 30, and 60 min. Calculate half-life (t) using first-order kinetics .
- Data Interpretation : A t >40 min suggests favorable metabolic stability for CNS-targeted therapeutics .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?
- Methodological Answer :
- Phase Solubility Analysis : Perform shake-flask experiments in buffers (pH 1–8) and organic solvents (e.g., DMSO, ethanol). Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. For low aqueous solubility (<1 mg/mL), consider co-solvents (e.g., PEG 400) or cyclodextrin complexation .
- Table : Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 3) | 12.5 ± 0.8 |
| Ethanol | 45.2 ± 2.1 |
| DMSO | >100 |
Data Contradiction Analysis
Q. Discrepancies in reported pKa values for the tertiary amine: How to validate protonation states under physiological conditions?
- Methodological Answer :
- Potentiometric Titration : Perform titration in 0.15 M KCl at 25°C. Fit data to a two-protonation model (piperidine NH and pyrazole NH). Conflicting pKa values (e.g., 8.2 vs. 7.6) may arise from ionic strength differences. Validate via -NMR pH titration (chemical shift tracking of NH protons) .
Application in Medicinal Chemistry
Q. What structural analogs of this compound have shown activity against GPCR targets, and how does the pyrazole substitution influence receptor binding?
- Methodological Answer :
- GPCR Screening : Analogs with 1-methylpyrazol-4-yl groups (e.g., SR142801, L-742694) exhibit high affinity for neurokinin and opioid receptors. Pyrazole’s π-π stacking with Phe residues in transmembrane domains enhances binding. Replace pyrazole with imidazole to assess selectivity .
Synthesis Optimization
Q. What catalytic systems improve yield in the stereoselective synthesis of the (2R,3S)-piperidine core?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
